100- to 200-Fold Slower Oral Clearance in Humans Confirms (R)-Mephenytoin's Unique Pharmacokinetic Profile for In Vivo Studies
In extensive metabolizer (EM) human subjects, (R)-Mephenytoin exhibits a dramatically slower clearance compared to its enantiomer, S-Mephenytoin. This pronounced stereoselectivity in elimination is a defining characteristic that mandates the use of the pure enantiomer in any quantitative study of mephenytoin disposition [1].
| Evidence Dimension | Mean oral clearance |
|---|---|
| Target Compound Data | 0.027 L/min |
| Comparator Or Baseline | S-Mephenytoin: 4.7 L/min |
| Quantified Difference | 100- to 200-fold difference in clearance rate |
| Conditions | Healthy human subjects (Extensive Metabolizers) after a single 100 mg oral dose of racemic mephenytoin [1]. |
Why This Matters
This extreme difference in clearance is the foundational reason (R)-Mephenytoin, not S-Mephenytoin, accumulates and serves as the primary circulating drug moiety and prodrug for the active metabolite nirvanol, making it the analytically relevant species for chronic pharmacokinetic and pharmacodynamic studies [1].
- [1] Wedlund PJ, Aslanian WS, Jacqz E, McAllister CB, Branch RA, Wilkinson GR. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. J Pharmacol Exp Ther. 1985 Sep;234(3):662-9. View Source
